2-(Pent-3-en-1-yl)cyclopropan-1-ol
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Overview
Description
2-(Pent-3-en-1-yl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring substituted with a pent-3-en-1-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pent-3-en-1-yl)cyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene. One common method is the reaction of a pent-3-en-1-yl halide with a cyclopropane precursor under basic conditions. The reaction can be facilitated by using reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid intermediate that reacts with the alkene to form the cyclopropane ring. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pent-3-en-1-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 2-(Pent-3-en-1-yl)cyclopropanone.
Reduction: Formation of 2-(Pent-3-en-1-yl)cyclopropane.
Substitution: Formation of 2-(Pent-3-en-1-yl)cyclopropyl chloride or bromide.
Scientific Research Applications
2-(Pent-3-en-1-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-3-en-1-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles.
Comparison with Similar Compounds
Cyclopropanol: Lacks the pent-3-en-1-yl group, making it less hydrophobic.
2-(Pent-3-en-1-yl)cyclopropane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Cyclopentanol: Contains a larger ring, affecting its reactivity and steric properties.
Uniqueness: 2-(Pent-3-en-1-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the pent-3-en-1-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62672-74-6 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-pent-3-enylcyclopropan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2-3,7-9H,4-6H2,1H3 |
InChI Key |
IWDKFBTUUXXFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1CC1O |
Origin of Product |
United States |
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